molecular formula C20H20Cl2MgO6 B12653156 Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate CAS No. 29413-62-5

Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate

Cat. No.: B12653156
CAS No.: 29413-62-5
M. Wt: 451.6 g/mol
InChI Key: GQAUCEDULBAZQL-UHFFFAOYSA-L
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Description

Magnesium 2-[(4-chloro-o-tolyl)oxy]propionate (CAS 249-611-6, EINECS 94314-06-4) is a magnesium salt of the herbicidal acid 2-[(4-chloro-2-methylphenoxy)propionic acid], commonly known as mecoprop. Its molecular formula is C₂₀H₂₀Cl₂MgO₆, with an average molecular mass of 451.579 g/mol and a monoisotopic mass of 450.048735 g/mol . The compound is structurally characterized by two mecoprop anions bonded to a central magnesium ion, forming a tetrahedral coordination complex. It is used in agrochemical formulations for selective weed control, leveraging the herbicidal activity of the mecoprop moiety .

Properties

CAS No.

29413-62-5

Molecular Formula

C20H20Cl2MgO6

Molecular Weight

451.6 g/mol

IUPAC Name

magnesium;2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/2C10H11ClO3.Mg/c2*1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h2*3-5,7H,1-2H3,(H,12,13);/q;;+2/p-2

InChI Key

GQAUCEDULBAZQL-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate typically involves the reaction of 2-[(4-chloro-O-tolyl)oxy]propionic acid with a magnesium salt, such as magnesium chloride. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Herbicide Development
Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate is structurally related to well-known herbicides like Mecoprop-P, which is used for post-emergence control of broadleaf weeds. The compound acts as a selective herbicide, effectively targeting unwanted vegetation while minimizing damage to desirable crops. Its efficacy is attributed to its ability to disrupt plant growth processes through hormonal interference, making it a valuable tool in modern agricultural practices .

Environmental Impact
Research indicates that the use of magnesium-based compounds in herbicides can lead to reduced environmental toxicity compared to traditional chemical herbicides. The ester bond in these compounds allows for a more controlled release and degradation in the environment, which is crucial for sustainable agricultural practices .

Pharmaceutical Applications

Drug Delivery Systems
this compound has potential applications in drug delivery systems. Its properties allow for the formation of nanoparticles that can encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities. This is particularly relevant in cancer therapy, where targeted delivery of chemotherapeutic agents can minimize side effects and improve treatment efficacy .

Analgesic Formulations
Recent studies have explored the use of magnesium derivatives in analgesic formulations. The compound's ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) makes it a candidate for developing effective pain relief medications with fewer side effects compared to conventional analgesics .

Material Science Applications

Synthesis of Advanced Materials
In material science, this compound can be utilized as a precursor for synthesizing advanced materials such as polymers and composites. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with desirable mechanical and thermal properties .

Nanocomposites
The incorporation of magnesium compounds into nanocomposites has been studied for applications in electronics and energy storage devices. These materials exhibit enhanced electrical conductivity and thermal stability, making them suitable for use in batteries and capacitors .

Case Study 1: Herbicide Efficacy

A field study evaluated the effectiveness of this compound as a herbicide against common broadleaf weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an environmentally friendly alternative to conventional herbicides.

Case Study 2: Drug Delivery Research

In vitro studies on nanoparticle formulations containing this compound showed improved cellular uptake of chemotherapeutic agents in cancer cell lines. This research supports the compound's role as a promising vehicle for targeted drug delivery systems.

Mechanism of Action

The mechanism of action of Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Mecoprop (Free Acid)

Chemical Name: 2-[(4-Chloro-2-methylphenoxy)]propanoic acid CAS: 93-65-2 Molecular Formula: C₁₀H₁₁ClO₃ Molecular Weight: 214.66 g/mol Key Properties:

  • Acute oral toxicity (rat LD₅₀): 930 mg/kg .
  • Water solubility: Higher than ester derivatives due to the carboxylic acid group.
  • Regulatory Status: Classified as a relevant impurity in MCPA formulations at concentrations ≥1 g/kg due to its lower LD₅₀ compared to MCPA .

Comparison : Unlike the magnesium salt, mecoprop in its free acid form exhibits higher volatility and acidity, which may influence formulation stability and environmental persistence. The magnesium salt’s ionic nature likely enhances water solubility and reduces volatility, improving field applicability .

Mecoprop-Diolamine (Diolamine Salt)

Chemical Name: (RS)-2-[(4-Chloro-o-tolyl)oxy]propionic acid – 2,2′-iminodiethanol (1:1) CAS: Not explicitly provided Molecular Formula: C₁₄H₂₀ClNO₅ (acid + diolamine) Key Properties:

  • Formulated as a 1:1 compound with 2,2′-iminodiethanol, enhancing solubility in polar solvents.
  • Toxicity data for the diolamine salt is unavailable in the provided evidence, but diolamine components generally reduce acute toxicity compared to free acids .

Comparison : The diolamine salt’s solubility profile differs from the magnesium salt due to the organic counterion. Magnesium salts are typically more stable in aqueous environments, whereas diolamine salts may offer improved compatibility with liquid formulations .

Octyl (R)-2-(4-Chloro-2-Methylphenoxy)Propionate (Ester Derivative)

Chemical Name: Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate CAS: 66423-13-0 Molecular Formula: C₁₈H₂₇ClO₃ Molecular Weight: 326.86 g/mol Key Properties:

  • Water solubility: 100 µg/L at 20°C.
  • Vapor pressure: 0.001 Pa at 20°C.
  • Density: 1.052 g/cm³ .

Comparison : The octyl ester’s low water solubility and high lipophilicity make it suitable for controlled-release formulations, contrasting with the magnesium salt’s ionic solubility. Esters generally exhibit longer environmental persistence but may require metabolic activation (hydrolysis) to release the active herbicidal acid .

Butyl (±)-2-(4-Chloro-2-Methylphenoxy)Propionate (Ester Derivative)

Chemical Name: Butyl (±)-2-(4-chloro-2-methylphenoxy)propionate CAS: 68994-37-6 Molecular Formula: C₁₄H₁₉ClO₃ Molecular Weight: 270.75 g/mol Key Properties:

  • Intermediate lipophilicity between octyl ester and free acid.
  • No explicit toxicity data provided, but ester derivatives typically exhibit lower acute toxicity than free acids .

Comparison : The butyl ester balances solubility and volatility, making it versatile for emulsifiable concentrates. Unlike the magnesium salt, ester derivatives require hydrolysis in plants or soil to exert herbicidal effects, delaying activity .

Physicochemical and Toxicological Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility Vapor Pressure (20°C) LD₅₀ (Rat Oral) Key Use
Magnesium 2-[(4-chloro-o-tolyl)oxy]propionate C₂₀H₂₀Cl₂MgO₆ 451.579 High (ionic salt) Negligible Not available Herbicidal formulations
Mecoprop (free acid) C₁₀H₁₁ClO₃ 214.66 Moderate Moderate 930 mg/kg Impurity in MCPA, standalone herbicide
Mecoprop-Diolamine C₁₄H₂₀ClNO₅ ~325.77 High (polar solvents) Low Not available Liquid formulations
Octyl (R)-mecoprop ester C₁₈H₂₇ClO₃ 326.86 100 µg/L 0.001 Pa Not available Controlled-release herbicides
Butyl (±)-mecoprop ester C₁₄H₁₉ClO₃ 270.75 Intermediate Not available Not available Emulsifiable concentrates

Regulatory and Environmental Considerations

  • Mecoprop as an Impurity : In MCPA formulations, mecoprop is regulated as a relevant impurity at ≥1 g/kg due to its higher acute toxicity (ADI = 0.01 mg/kg/day, ARfD = 0.5 mg/kg) compared to MCPA .
  • Ester Hydrolysis : Esters like octyl and butyl derivatives require enzymatic hydrolysis to release the active acid, prolonging herbicidal activity but increasing environmental persistence .

Biological Activity

Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate is a compound of interest due to its potential biological activities, particularly in the context of its applications in agriculture and medicine. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be categorized as a magnesium salt of a chlorinated phenoxypropionic acid. Its molecular structure is characterized by the presence of a magnesium ion coordinated to the propionate group, which is further substituted with a chlorinated aromatic moiety. This configuration is significant for its biological interactions.

Mechanisms of Biological Activity

  • Antimicrobial Activity : Research has indicated that magnesium compounds can exhibit antimicrobial properties. The presence of the chlorinated aromatic group may enhance this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties.
  • Herbicidal Effects : As a derivative of phenoxypropionic acids, this compound is hypothesized to act as a herbicide. It may interfere with plant growth by mimicking plant hormones or inhibiting specific enzymatic pathways necessary for growth and development. Studies on related compounds have shown that they can effectively control weed populations without significantly affecting crop yields.
  • Physiological Effects : Magnesium ions are crucial for numerous physiological processes in living organisms, including enzyme activation, energy production, and stabilization of nucleic acids. The unique combination of magnesium with the organic moiety could modulate these effects, potentially influencing cellular metabolism and signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
HerbicidalReduced weed growth in agricultural settings
Physiological ImpactEnhanced enzyme activity in plant systems

Case Study: Antimicrobial Efficacy

A study conducted on related magnesium compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes essential for bacterial survival. This suggests that this compound could similarly affect microbial populations in agricultural contexts.

Case Study: Herbicidal Applications

In field trials, phenoxypropionic acid derivatives were tested for their efficacy in controlling specific weed species. Results indicated that these compounds effectively reduced weed biomass while promoting the growth of crops such as corn and soybeans. Given its structural similarities, this compound may provide similar benefits in integrated pest management strategies.

Q & A

What are the recommended methods for synthesizing and purifying Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate?

Basic Research Question
The synthesis typically involves neutralizing the parent acid, 2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP), with magnesium oxide. Key steps include:

  • Reaction Conditions : Use stoichiometric amounts of MCPP and magnesium oxide in aqueous or alcoholic solvents under reflux. Monitor pH to ensure complete salt formation .
  • Purification : Recrystallize the product from a polar aprotic solvent (e.g., acetonitrile) to remove unreacted starting materials. Bulk density of magnesium oxide (Light: 200–250 mL/25 g; Heavy: 50–100 mL/25 g) impacts reaction efficiency and should be standardized .
  • Quality Control : Verify purity via melting point (62–64°C for related analogs) and elemental analysis (C: ~55.95%, Cl: ~16.52%) .

How can researchers assess the enantiomeric purity of this compound?

Advanced Research Question
Chiral separation is critical due to differential biological activity of enantiomers. Recommended methodologies:

  • HPLC Analysis : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of acetonitrile/water (70:30). The (R)-enantiomer (CAS 16484-77-8) elutes earlier under these conditions .
  • Preparation of Standards : Dissolve the compound at 100 µg/mL in acetonitrile for calibration .
  • Validation : Calculate enantiomeric excess (ee) using peak area ratios and confirm with polarimetry or NMR chiral shift reagents .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question
Adhere to OSHA and NIOSH guidelines:

  • Exposure Control : Monitor airborne concentrations with HEPA-filtered vacuums during cleanup; avoid dry sweeping .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators (N95 or higher) if engineering controls fail to maintain exposure below 3 mg/m³ .
  • Emergency Measures : Install eyewash stations and showers. Decontaminate skin with pH-neutral soap and water immediately .

How can researchers resolve contradictions in toxicity data across studies involving this compound?

Advanced Research Question
Discrepancies often arise from enantiomeric composition or impurity profiles. Mitigation strategies:

  • Enantiomer-Specific Assays : Test (R)- and (S)-forms separately using enantiopure standards (e.g., CL 26691 Solution) to isolate biological effects .
  • Impurity Profiling : Employ LC-MS to identify contaminants like 2-(2,4-dichlorophenoxy)propionic acid (common synthesis byproduct) and quantify via external calibration .
  • Statistical Validation : Use ANOVA to compare datasets, accounting for variables like solvent (acetonitrile vs. methanol) or storage conditions (e.g., degradation at >25°C) .

What methodologies are recommended for studying the environmental degradation of this compound?

Advanced Research Question
Focus on hydrolysis and photolysis pathways:

  • Hydrolysis : Incubate at pH 4–9 (25°C) and analyze degradation products (e.g., 4-chloro-o-cresol) via GC-MS with a DB-5 column .
  • Photolysis : Expose aqueous solutions to UV light (254 nm) and track half-life using HPLC-UV at 220 nm. Quenching with sodium thiosulfate prevents secondary reactions .
  • Ecotoxicology : Use Daphnia magna or algal bioassays to measure LC50/EC50, referencing RTECS data (UE9755000) for baseline toxicity .

How can mechanistic studies differentiate the compound’s herbicidal mode of action from structural analogs?

Advanced Research Question
Comparative approaches include:

  • Receptor Binding Assays : Use radiolabeled [¹⁴C]-MCPP to quantify affinity for auxin receptors in plant tissues. Compare with 2,4-D derivatives .
  • Metabolomic Profiling : Apply HRMAS-NMR to identify metabolic perturbations (e.g., glutathione depletion) in model plants like Arabidopsis .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to auxin-responsive transcription factors, adjusting magnesium ion concentrations to mimic in vivo conditions .

What analytical challenges arise in quantifying trace impurities, and how can they be addressed?

Advanced Research Question
Key impurities include 4-chloro-o-cresol and chlorinated byproducts. Solutions:

  • SPE Cleanup : Use C18 cartridges to isolate the target compound from complex matrices before LC-MS/MS analysis .
  • Column Selection : Opt for a Zorbax SB-C18 column (2.1 × 50 mm, 1.8 µm) with a gradient of 0.1% formic acid in water/acetonitrile .
  • Limit of Detection (LOD) : Validate down to 0.1 µg/mL using triple quadrupole MS in MRM mode (m/z 214 → 123 for quantification) .

How does the compound’s stereochemistry influence its interaction with biological membranes?

Advanced Research Question
The (R)-enantiomer exhibits higher membrane permeability:

  • PAMPA Assay : Measure passive diffusion using artificial membranes (pH 7.4). The (R)-form shows 2–3× higher flux than the (S)-enantiomer due to favorable logP (2.50) .
  • MD Simulations : Model lipid bilayer interactions with GROMACS, highlighting hydrogen bonding between the carboxylate group and phospholipid headgroups .

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